7,8-Dihydrochinazolin-5(6H)-on

Übersicht

Beschreibung

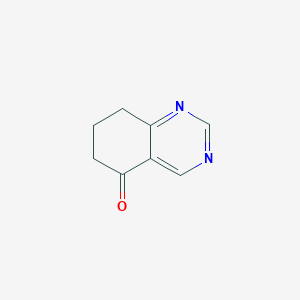

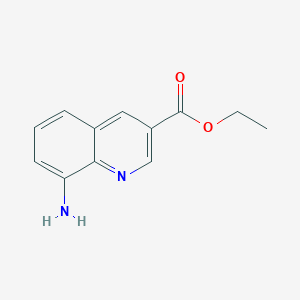

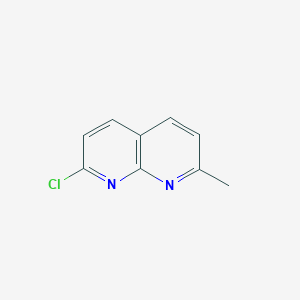

7,8-Dihydroquinazolin-5(6H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. It has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: 7,8-Dihydroquinazolin-5(6H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is studied for its interactions with enzymes and receptors. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It is being investigated for its potential use in treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, 7,8-dihydroquinazolin-5(6H)-one is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various applications.

Wirkmechanismus

Target of Action

The primary targets of 7,8-Dihydroquinazolin-5(6H)-one are amino acid enantiomers . These targets play a significant role in many fields such as biology and biomedicine .

Mode of Action

7,8-Dihydroquinazolin-5(6H)-one interacts with its targets through a general enzyme-driven fluorescence sensing model . This model consists of three components: a natural enzyme for enantioselective and chemoselective recognition, a borate ester-based fluorescent molecule as a fluorescent response reporter, and an ordered mesoporous Ce-based MOF (OMUiO-66 (Ce)) for the integration of an enzyme and fluorescent reporter as a cascade response system .

Biochemical Pathways

The affected pathways involve the enzymatic recognition of amino acid enantiomers . In the presence of L-AA oxidase, the sensory platform exhibits highly efficient L-type enantioselectivity toward a series of common AAs .

Pharmacokinetics

It is known that the compound’s bbb penetration, p-gp association, human intestinal absorption, plasma protein binding, and cyp 450 enzymes associations play a role in its hepatic metabolism .

Result of Action

The molecular and cellular effects of 7,8-Dihydroquinazolin-5(6H)-one’s action involve the chiral recognition and quantification of amino acid enantiomers . The specificity of probes toward AA enantiomer recognition is scarcely disturbed by other possibly coexistent interfering species .

Biochemische Analyse

Biochemical Properties

7,8-Dihydroquinazolin-5(6H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with amino acid oxidases, which are enzymes that catalyze the oxidative deamination of amino acids . These interactions are typically characterized by the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, 7,8-Dihydroquinazolin-5(6H)-one has been shown to exhibit chiral recognition properties, which are essential for its biochemical activity .

Cellular Effects

The effects of 7,8-Dihydroquinazolin-5(6H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the activity of serotonin transporters (SERT), which play a critical role in neurotransmitter regulation . By inhibiting SERT, 7,8-Dihydroquinazolin-5(6H)-one can alter serotonin levels, thereby impacting cell signaling and gene expression related to mood regulation and other physiological processes.

Molecular Mechanism

At the molecular level, 7,8-Dihydroquinazolin-5(6H)-one exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, molecular docking studies have shown that 7,8-Dihydroquinazolin-5(6H)-one can bind to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 7,8-Dihydroquinazolin-5(6H)-one in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental observations . Over time, it may undergo degradation, which can affect its efficacy and potency. Long-term studies have indicated that 7,8-Dihydroquinazolin-5(6H)-one can induce sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 7,8-Dihydroquinazolin-5(6H)-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as modulation of neurotransmitter levels and improvement in behavioral outcomes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .

Metabolic Pathways

7,8-Dihydroquinazolin-5(6H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It has been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s metabolism involves enzymatic reactions that convert it into different metabolites, which may have distinct biological activities.

Transport and Distribution

The transport and distribution of 7,8-Dihydroquinazolin-5(6H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific carrier proteins, influencing its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 7,8-Dihydroquinazolin-5(6H)-one is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enable it to interact with transcription factors and influence gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Cyclization of Anthranilic Acid Derivatives: One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. This reaction typically requires heating to facilitate the formation of the quinazolinone ring.

Reduction of Quinazolinones: Another approach involves the reduction of quinazolinones using reducing agents such as sodium borohydride or lithium aluminum hydride. This method is often used to obtain 7,8-dihydroquinazolin-5(6H)-one from its oxidized counterparts.

Industrial Production Methods: Industrial production of 7,8-dihydroquinazolin-5(6H)-one often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 7,8-Dihydroquinazolin-5(6H)-one can undergo oxidation reactions to form quinazolinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of quinazolinones to 7,8-dihydroquinazolin-5(6H)-one can be achieved using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Quinazolinones.

Reduction: 7,8-Dihydroquinazolin-5(6H)-one.

Substitution: N-substituted derivatives of 7,8-dihydroquinazolin-5(6H)-one.

Vergleich Mit ähnlichen Verbindungen

Quinazolinones: These compounds share a similar core structure but differ in their oxidation state and substituents.

Benzodiazepines: Although structurally different, benzodiazepines also contain a fused bicyclic ring system and exhibit similar pharmacological activities.

Uniqueness: 7,8-Dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern and the presence of a partially reduced quinazolinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

IUPAC Name |

7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXTWKYSGNVPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there structural differences between 7,8-dihydroquinazolin-5(6H)-ones and similar compounds that influence their properties?

A: Yes. Research has highlighted distinct structural differences between compounds like 2-methylthio-7,8-dihydroquinazolin-5(6H)-one amidinohydrazone hydrochloride and 5-acetyl-4-methyl-2-methylthiopyrimidine amidinohydrazone dihydrochloride. [] These structural variations contribute to observed differences in their respective chemical properties. []

Q2: Can 7,8-dihydroquinazolin-5(6H)-ones be further modified for specific applications?

A: Yes. Researchers have successfully synthesized mono and bis-alkoxyphthalimide linked benzimidazole derivatives by reacting 2-guanidinobenzimidazole with triethyl orthoformate and various reactive methylene compounds. [] Subsequent condensation of these products with bromoethoxyphthalimide yielded a series of novel compounds, including derivatives incorporating the 7,8-dihydroquinazolin-5(6H)-one scaffold. [] This demonstrates the potential for chemical modification of this core structure to create diverse compounds.

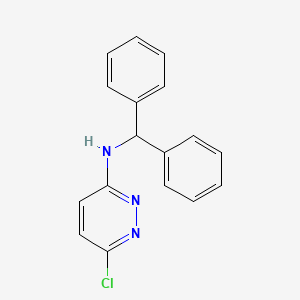

Q3: Have computational methods been employed to study 7,8-dihydroquinazolin-5(6H)-one derivatives?

A: Yes. Molecular docking studies have been conducted on a series of (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones to assess their potential as Serotonin reuptake transporter (SERT) inhibitors. [] This study used escitalopram as a reference compound and evaluated the binding energies of the derivatives. [] Additionally, in silico ADME (absorption, distribution, metabolism, and excretion) predictions were performed to identify promising candidates for further development as potential antidepressants. [] These computational approaches highlight the value of such techniques in drug discovery research involving 7,8-dihydroquinazolin-5(6H)-one derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B1358012.png)